Methyl dimethoxyacetate
Description
Historical Context and Evolution of its Role as a Synthetic Reagent
The journey of methyl dimethoxyacetate as a synthetic tool can be traced back to mid-20th century explorations into ester condensations. A pivotal study in 1956 by E. Earl Royals and A. G. Robinson III, published in the Journal of the American Chemical Society, systematically investigated the use of this compound in acylation reactions. sigmaaldrich.comacs.orgsigmaaldrich.com This work laid the foundational understanding of its reactivity, particularly in Claisen-type condensations, where it serves as an effective acylating agent for ketones and other esters. sigmaaldrich.comacs.orgsigmaaldrich.com
Initially, its applications were primarily focused on fundamental carbon-carbon bond-forming reactions. For instance, early research demonstrated its utility in the preparation of various heterocyclic systems. A 1959 paper by Clements and Rice described its use in the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane derivatives. sigmaaldrich.comsigmaaldrich.com
Over the decades, the role of this compound has evolved from a reagent for simple acylations to a key building block in the synthesis of highly complex and biologically active molecules. Its ability to act as a precursor to the glyoxylate (B1226380) moiety, a versatile two-carbon unit, has been instrumental in this evolution. Chemists have learned to harness its reactivity to introduce the α,α-dimethoxyacetyl group, which can then be readily converted to other functionalities, such as α-keto esters. This has expanded its application to the synthesis of prostaglandins (B1171923) and other natural products. rsc.org The development of stereoselective reactions involving this compound has further broadened its utility, allowing for the construction of chiral molecules with high precision. researchgate.netcaltech.edu
Significance of this compound in Modern Chemical Research
In contemporary organic synthesis, this compound is recognized as a crucial intermediate and building block, particularly in the pharmaceutical and agrochemical industries. guidechem.comechemi.comlanechem.com Its significance lies in its ability to provide a masked aldehyde functionality within an ester framework, offering unique reactivity and selectivity. The two methoxy (B1213986) groups enhance the reactivity of the acyl group in nucleophilic substitutions, such as Claisen acylations, often leading to improved yields compared to traditional acylating agents.
The compound serves as a versatile precursor for a variety of important molecular fragments. For example, it is a key starting material for the synthesis of α-ketoacetals, which are valuable intermediates in the preparation of chiral cyanohydrins, α-hydroxy acetals, and nicotine (B1678760) derivatives. Its enolate, typically generated using strong bases like lithium diisopropylamide (LDA), is a potent nucleophile in its own right, participating in aldol-type reactions to form complex products. researchgate.net
A testament to its importance in modern research is its application in the total synthesis of complex natural products. For example, a recent synthesis of the sesterterpenoid (−)-bipolarolide D utilized this compound as a commercially available starting material to construct a key fragment of the intricate tetraquinane skeleton. acs.org Furthermore, it is used in the synthesis of 4,4'-dimethoxyacetoacetate methyl ester, an important intermediate for the cardiovascular drug nilvadipine. lanechem.comyacoo.com.cn The ability to incorporate the structural motifs derived from this compound into such complex targets underscores its enduring value in tackling challenging synthetic problems.
Overview of Research Directions and Key Applications
The ongoing research and application of this compound in organic synthesis are diverse, spanning from the development of new synthetic methods to its use in various industries. The primary areas of its application can be summarized as follows:
Key Applications of this compound
| Application Category | Specific Use-Cases |
| Carbon-Carbon Bond Formation | Claisen acylation of active hydrogen compounds. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| As a precursor for lithium enolates used in acylation of cycloalkanone enolates and amino alcohols. sigmaaldrich.comchemicalbook.com | |
| Synthesis of Intermediates | Preparation of α-ketoacetals. |
| Synthesis of 4,4'-dimethoxyacetoacetate methyl ester for pharmaceuticals. lanechem.comyacoo.com.cn | |
| Heterocyclic Synthesis | Preparation of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |
| Synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues. beilstein-journals.org | |
| Formation of 1H-1,2,4-triazole-3,5-dicarbaldehyde. researchgate.net | |
| Total Synthesis of Natural Products | Starting material in the synthesis of prostaglandins. rsc.org |
| Utilized in the total synthesis of (−)-bipolarolide D. acs.org | |
| Industrial Applications | Intermediate in the production of pharmaceuticals and agrochemicals. guidechem.comechemi.com |
| Used as a solvent in the coating and electronics industries. guidechem.com |
Current research continues to explore new facets of this compound chemistry. Efforts are directed towards developing more efficient and stereoselective transformations involving this reagent. Its application in medicinal chemistry is an active area of investigation, with derivatives being studied for potential anti-inflammatory and anticancer properties. Moreover, its role in materials science is emerging, particularly in the synthesis of unique spiro compounds with interesting structural properties. The versatility and reliability of this compound ensure its continued prominence as a fundamental tool in the arsenal (B13267) of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethoxyacetate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCVGHPDWAALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
COC(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058999 | |
| Record name | Methyl dimethoxyacetate | |
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Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-91-8 | |
| Record name | Methyl dimethoxyacetate | |
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| Record name | Methyl dimethoxyacetate | |
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| Record name | Methyl dimethoxyacetate | |
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| Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |
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| Record name | Methyl dimethoxyacetate | |
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| Record name | Methyl dimethoxyacetate | |
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| Record name | Methyl dimethoxyacetate | |
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Synthesis Methodologies and Advanced Preparative Chemistry of Methyl Dimethoxyacetate
Contemporary Synthetic Routes to Methyl Dimethoxyacetate
This compound, a significant organic compound, is synthesized through various chemical pathways. The primary methodologies include esterification, carbonylation, and oxidation-based reactions, often employing specific catalytic systems to enhance efficiency and yield.
Esterification Reactions for this compound Synthesis
Esterification represents a fundamental approach to synthesizing this compound, typically involving a two-step process. One common pathway begins with the synthesis of methoxyacetic acid from chloroacetic acid and sodium methylate. google.com This intermediate, methoxyacetic acid, is then subjected to an esterification reaction with methanol (B129727) to produce the final product, this compound. google.com An alternative but related route involves the oxidation of ethylene (B1197577) glycol monomethyl ether to yield methoxyacetic acid, which is subsequently esterified with methanol. google.com While these methods are established, they have been noted to result in relatively low yields of the desired ester. google.com The esterification reaction itself is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the condensation of the carboxylic acid and the alcohol. researchgate.netresearchgate.net
Carbonylation-Based Methodologies for this compound Production
Carbonylation offers a more direct route to this compound, utilizing C1 feedstocks. A prominent method is the carbonylation of dimethoxymethane (B151124) (DMM). rsc.orgrsc.org This reaction has been systematically studied using various solid acid catalysts, including different zeolites and ion exchange resins. rsc.org Research has shown that catalysts like ZSM-5 (an MFI type zeolite) and Amberlyst 36 (a sulfonated ion exchange resin) achieve the highest conversion of DMM. rsc.org
In one study, the carbonylation of DMM using a highly active and reusable sulfonic acid resin catalyst achieved a DMM conversion of 99.98% with a methyl methoxyacetate (B1198184) selectivity of 50.66%. rsc.org The selectivity could be significantly increased to 68.83% by extracting water from the DMM reactant. rsc.org Another approach involves the carbonylation of formaldehyde (B43269) or its derivatives, such as methylal (DMM), in the presence of carbon monoxide. escholarship.orggoogleapis.com This process can be catalyzed by heteropoly acids, with silicotungstic acid showing high yields of methyl methoxyacetate. escholarship.org A patented process describes reacting formaldehyde with carbon monoxide in a solution containing boron trifluoride, methanol, and a copper (I) or silver compound as a catalyst. googleapis.com Although some earlier assessments suggested that carbonylation reactions suffered from low yield and selectivity, making them unsuitable for industrialization, recent advancements in catalysis have shown excellent prospects for industrial application. google.comrsc.org
| Reactant(s) | Catalyst | Reaction Conditions | Conversion | Selectivity | Source |
|---|---|---|---|---|---|
| Dimethoxymethane (DMM), CO | Sulfonic acid resin | 393 K, 6.0 MPa | 99.98% | 50.66% (improving to 68.83% with water removal) | rsc.org |
| Dimethoxymethane (DMM), CO | ZSM-5 (MFI type zeolite) | Liquid phase, high pressure | High | Not specified | rsc.org |
| Dimethoxymethane (DMM), CO | Amberlyst 36 | Liquid phase, high pressure | High | Not specified | rsc.org |
| Formaldehyde/DMM, CO (from Methyl Formate) | Silicotungstic acid | Liquid phase | Not specified | High yield reported | escholarship.org |
| Formaldehyde/Methylal, CO | Boron trifluoride-methanol, Copper (I) and/or Silver compound | Not specified | Not specified | Not specified | googleapis.com |
Oxidation-Based Syntheses of this compound
Oxidation-based syntheses of this compound are generally indirect. The primary route involves the oxidation of ethylene glycol monomethyl ether to form methoxyacetic acid. google.com This intermediate is then converted to this compound through an esterification reaction with methanol. google.com This particular pathway is characterized by high energy consumption and significant pollution, posing challenges for large-scale industrial application. google.com In other related research, methyl methoxyacetate has been identified as a by-product in the gas-phase oxidation of a mixture of ethylene glycol and methanol over copper-containing catalysts. kataliz.org.ua
Catalytic Approaches in this compound Synthesis
Catalysis is a cornerstone of modern synthetic chemistry, and the production of this compound is no exception. Various catalytic systems are employed to facilitate the different synthetic routes, enhancing reaction rates and selectivity.
A specific catalytic method for producing this compound is the acid-catalyzed hydrolysis of tetramethoxyethene in an aqueous solution. cdnsciencepub.com The reaction proceeds via a rate-determining proton transfer from the catalyzing acid to a carbon atom of the olefin. cdnsciencepub.com Kinetic studies have provided detailed insights into this mechanism. The hydronium-ion catalytic coefficient (kH+) for this reaction at 25°C is 0.454 M⁻¹ s⁻¹. cdnsciencepub.com The process exhibits a significant solvent isotope effect, with a kH+/kD+ ratio of 3.15, further supporting that the initial proton transfer is the rate-limiting step. cdnsciencepub.com
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Hydronium-ion catalytic coefficient (kH+) | 0.454 M⁻¹ s⁻¹ | Measures the rate of catalysis by H⁺ ions. | cdnsciencepub.com |
| Deuterium-ion catalytic coefficient (kD+) | 0.144 M⁻¹ s⁻¹ | Measures the rate of catalysis by D⁺ ions. | cdnsciencepub.com |
| Solvent Isotope Effect (kH+/kD+) | 3.15 | Indicates a rate-determining proton transfer step. | cdnsciencepub.com |
| Brønsted exponent (α) | 0.42 | Derived from catalysis by six carboxylic acids, relates catalyst acidity to reaction rate. | cdnsciencepub.com |
Specific catalysts play crucial roles in various synthetic pathways for this compound.
p-Toluenesulfonic acid (p-TSA): This strong, non-toxic, and inexpensive organic acid is an effective catalyst in organic synthesis. rsc.orggoogle.com In the context of this compound production, p-toluenesulfonic acid has been successfully used to catalyze the reaction between methylal and formic acid. google.com Under specific conditions of 150°C and 3 MPa, this method achieved a high yield of 80%. google.com The operational simplicity, high selectivity, and excellent yields associated with p-TSA make it a valuable catalyst for such transformations. rsc.org
Copper Compounds: Copper compounds, particularly copper (I) species, have been employed as catalysts in the carbonylation route to methyl methoxyacetate. googleapis.com In a process involving the reaction of formaldehyde or its derivatives with carbon monoxide in a boron trifluoride-methanol solution, a copper (I) compound can be used to form a copper (I) carbonyl species, which acts as a catalyst in the reaction. googleapis.com While other copper compounds like copper (II) chloride (in conjunction with palladium chloride) are used in oxidation reactions of related compounds, the specific role of anhydrous copper sulfate (B86663) in the primary synthesis of this compound is not prominently documented in the reviewed literature. researchgate.net
Optimization of Synthetic Conditions and Yield Enhancement for this compound
The industrial production of this compound, also referred to as methyl methoxyacetate (MMAc), is critically dependent on the optimization of reaction conditions to maximize yield and selectivity. Research has systematically explored the impact of various parameters on the synthesis, leading to significant improvements in efficiency.
One prominent method is the carbonylation of dimethoxymethane (DMM). A study focused on this reaction has provided detailed insights into the optimization of conditions using a highly active and reusable sulfonic acid resin catalyst. The investigation systematically adjusted reaction temperature, pressure, time, and the molar ratio of carbon monoxide (CO) to DMM. Optimal conditions were identified as a reaction temperature of 393 K and a pressure of 6.0 MPa. Under these conditions, a DMM conversion of 99.98% was achieved with a MMAc selectivity of 50.66%. Furthermore, the study found that removing water from the DMM reactant significantly increased the selectivity to 68.83%.
Another effective synthesis route involves the reaction of methylal with formic acid. Research into this method has demonstrated that high yields of methyl methoxyacetate can be achieved by carefully controlling the reaction parameters. The process, which utilizes a catalyst, benefits from mild reaction conditions and results in high selectivity, exceeding 90%. researchgate.net The yield of methyl methoxyacetate in this process is sensitive to the molar ratio of the reactants, the reaction temperature, and the duration of the reaction. Optimal yields of up to 86% have been reported. researchgate.net
The following interactive data tables summarize the optimized conditions for these two synthetic methodologies.
Table 1: Optimized Conditions for DMM Carbonylation
| Parameter | Optimized Value | Result |
| Temperature | 393 K | DMM Conversion: 99.98% |
| Pressure | 6.0 MPa | MMAc Selectivity: 50.66% |
| CO to DMM Ratio | 1.97/1 | - |
| Water Content | Extracted from DMM | MMAc Selectivity increased to 68.83% |
Data sourced from a study on dimethoxymethane carbonylation.
Table 2: Optimized Conditions for Methylal and Formic Acid Reaction
| Parameter | Range/Value | Result |
| Reactant Ratio | Methylal:Formic Acid (molar) 1:5 - 4:5 | Yield: up to 86% |
| Temperature | 120-160°C | Selectivity: >90% |
| Reaction Time | 2-6 hours | - |
Data sourced from a preparation method using methylal and formic acid. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of increasing importance, aiming to reduce the environmental impact of its production. These principles focus on the use of renewable feedstocks, the reduction of waste, and the use of less hazardous substances.
A key aspect of green chemistry is the use of catalysts that are efficient, reusable, and environmentally benign. The synthesis of methyl methoxyacetate from the carbonylation of dimethoxymethane exemplifies this principle through the use of a sulfonic acid resin catalyst. This solid acid catalyst is not only highly active but can also be reused more than nineteen times without a noticeable loss in activity, demonstrating excellent stability. The reusability of the catalyst minimizes waste and avoids the need for corrosive and difficult-to-handle homogeneous catalysts.
Another principle of green chemistry is the minimization or avoidance of solvents. The aforementioned DMM carbonylation process can be conducted without any solvent, which significantly reduces the environmental footprint of the synthesis. By eliminating the need for a solvent, the process avoids issues related to solvent toxicity, recovery, and disposal.
While not yet specifically documented for this compound synthesis, the broader principles of green chemistry suggest further avenues for improvement. This includes the exploration of bio-based feedstocks and the use of energy-efficient reaction conditions, such as microwave-assisted synthesis, which has been shown to be effective in other esterification reactions.
Development of Novel Precursors and Starting Materials for this compound
The conventional synthesis of this compound relies on established precursors such as dimethoxymethane, methylal, methanol, chloroacetic acid, and ethylene glycol monomethyl ether. researchgate.net While these starting materials are effective, the field of chemical synthesis is continually seeking novel precursors that may offer advantages in terms of cost, availability, sustainability, or reaction efficiency.
Currently, detailed research specifically outlining the development and application of entirely new or unconventional precursors for the synthesis of this compound is limited in publicly available scientific literature. The focus has predominantly been on optimizing the existing and well-understood synthetic routes.
The development of novel precursors is often linked to the broader push for sustainable chemistry, which encourages the use of renewable and bio-based starting materials. The chemical industry is actively researching the conversion of biomass into valuable platform chemicals that could potentially serve as precursors for a wide range of compounds, including esters like this compound. However, direct and specific pathways from novel, bio-derived precursors to this compound have not yet been prominently established in the reviewed literature. Future research in this area will be crucial for advancing the sustainable production of this important chemical compound.
Reaction Mechanisms and Organic Transformations Involving Methyl Dimethoxyacetate
Methyl Dimethoxyacetate as a Lithium Enolate Precursorlookchem.comcookechem.comcookechem.comdv-expert.org
This compound is utilized as a precursor for lithium enolates, which are powerful nucleophiles in organic synthesis. lookchem.comcookechem.comcookechem.comdv-expert.org The generation of these enolates opens up pathways for various carbon-carbon bond-forming reactions.
Acylation of Cycloalkanone Enolates by Methyl Dimethoxyacetatelookchem.comcookechem.comcookechem.comdv-expert.org
This compound serves as an effective acylating agent for the enolates of cycloalkanones. lookchem.comcookechem.comcookechem.comdv-expert.org This reaction typically involves the deprotonation of a cycloalkanone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. The subsequent addition of this compound results in the acylation of the enolate, leading to the formation of a β-dicarbonyl compound. This transformation is a valuable method for introducing a functionalized two-carbon unit onto a cyclic ketone framework.
Acylation of Amino Alcohols with Methyl Dimethoxyacetatelookchem.comcookechem.comcookechem.comdv-expert.org
The utility of this compound extends to the acylation of amino alcohols. lookchem.comcookechem.comcookechem.comdv-expert.org In these reactions, the nucleophilic amino or hydroxyl group of the amino alcohol attacks the electrophilic carbonyl carbon of this compound. This process can be selective, depending on the reaction conditions and the structure of the amino alcohol. The resulting products, acylated amino alcohols, are important intermediates in the synthesis of various biologically active molecules and ligands. The reaction of an α-hydroxyaldehyde with an amine, followed by reduction, can produce β-aminoalcohols. nih.gov
Formation of Aldol (B89426) Products with Methyl Dimethoxyacetateclockss.org
This compound can participate in aldol-type reactions to generate β-amino acid derivatives. clockss.org In a model system, an activated imine, generated in situ from an α-amido sulfone using lithium diisopropylamide (LDA), reacts with the enolate of this compound. clockss.org This reaction proceeds in a single step, affording the aldol product in high yield. clockss.org This methodology provides a practical route to α-oxygenated β-amino acids. clockss.org
The stereoselectivity of the aldol addition can be controlled by using a chiral imine. For instance, an imine prepared from butyraldehyde (B50154) and (S)-phenylethylamine reacts with a silyl (B83357) enol ether derived from a glyoxylate (B1226380) ester under Lewis acid catalysis to yield aldol products with good diastereoselectivity. clockss.org These aldol products are valuable building blocks for the synthesis of biologically active compounds. clockss.org
This compound in Claisen Acylation Reactionslookchem.comcookechem.comcookechem.comdv-expert.orgbenchchem.com
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester with a carbonyl compound to form a β-keto ester or a β-diketone. libretexts.org this compound is a particularly useful reagent in this context due to the high reactivity of its carbonyl group. acs.org
Acylation of Active Hydrogen Compounds using Methyl Dimethoxyacetatecookechem.comcookechem.comdv-expert.orgacs.orgchemdict.com
This compound is widely employed in the Claisen acylation of compounds containing active hydrogen atoms, such as esters and ketones. cookechem.comcookechem.comdv-expert.orgacs.orgchemdict.com In the presence of a base like sodium methoxide (B1231860), these active hydrogen compounds are deprotonated to form enolates, which then act as nucleophiles. acs.org The subsequent attack on the carbonyl carbon of this compound leads to the formation of a new carbon-carbon bond and the displacement of a methoxide ion.
A study on the Claisen acylation of various active hydrogen compounds with this compound in the presence of sodium methoxide reported the following yields for the mixed condensation products: acs.org
| Reactant | Product | Yield (%) |
| Methyl acetate (B1210297) | Methyl 3,3-dimethoxy-2-oxopropanoate | - |
| Methyl propionate | Methyl 3,3-dimethoxy-2-oxobutanoate | 85 |
| Methyl butyrate | Methyl 3,3-dimethoxy-2-oxopentanoate | 80 |
| Methyl isobutyrate | Methyl 4-methyl-3,3-dimethoxy-2-oxopentanoate | 50 |
| Methyl valerate | Methyl 3,3-dimethoxy-2-oxohexanoate | 75 |
| Methyl caproate | Methyl 3,3-dimethoxy-2-oxoheptanoate | 70 |
| Acetone | 1,1-Dimethoxy-2,4-pentanedione | 60 |
| 2-Butanone | 3,3-Dimethoxy-2,5-hexanedione | 55 |
| 2-Pentanone | 1,1-Dimethoxy-2,4-heptanedione | 45 |
| 2-Hexanone | 1,1-Dimethoxy-2,4-octanedione | 40 |
| 2-Heptanone | 1,1-Dimethoxy-2,4-nonanedione | 35 |
| Cyclohexanone | 2-(Dimethoxymethylcarbonyl)cyclohexanone | 30 |
| Butyronitrile | α-(Dimethoxyaceto)butyronitrile | 61 |
| Fluorene | 9-(Dimethoxyaceto)fluorene | 32 |
Data sourced from Royals and Robinson (1956). acs.org
Formation of β-Keto Esters via Methyl Dimethoxyacetatebenchchem.comnih.govorganic-chemistry.org
A key application of the Claisen acylation with this compound is the synthesis of β-keto esters. nih.govorganic-chemistry.org These compounds are versatile intermediates in organic synthesis. The reaction involves the condensation of an ester enolate with this compound. The resulting β-keto acetal (B89532) can then be hydrolyzed under acidic conditions to furnish the corresponding β-keto aldehyde, although these products can be prone to polymerization. acs.org The basic cleavage of the mixed condensation products, however, provides α-ketoacetals in good yields, ranging from 73-90%. acs.org
The synthesis of β-keto esters from heteroaryl esters and ethyl acetate has been achieved using lithium hexamethyldisilazide (LiHMDS) as a base, which effectively promotes the cross-condensation while minimizing self-condensation products. nih.gov
Nucleophilic Additions and Substitutions with this compound
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. This reactivity is central to its application in forming new carbon-carbon bonds and introducing functional groups.
The reaction of this compound with Grignard reagents (RMgX) is a known method for synthesizing α-ketoacetals. researchgate.net However, direct addition of Grignard reagents to this compound can lead to the formation of tertiary alcohol byproducts, complicating purification. researchgate.netnih.gov
A more efficient and widely applicable method involves the conversion of this compound to its corresponding Weinreb amide, N-methoxy-N-methyl-2,2-dimethoxyacetamide. researchgate.netnih.gov This intermediate readily reacts with a diverse range of Grignard reagents to produce the desired α-ketoacetals in high yields (70-99%). researchgate.net The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to ensure selectivity and prevent side reactions. nih.gov
Table 1: Synthesis of α-Ketoacetals using Grignard Reagents and a Weinreb Amide Intermediate. researchgate.net
| Entry | Grignard Reagent (RMgX) | R Group | Product | Yield (%) |
| 1 | MeMgBr | -CH₃ | 1,1-Dimethoxypropan-2-one | 97 |
| 2 | nPrMgBr | -(CH₂)₂CH₃ | 1,1-Dimethoxybutan-2-one | 97 |
| 3 | CH₃CCMgBr | -C≡C-CH₃ | 1,1-Dimethoxypent-3-yn-2-one | 78 |
| 4 | PhCCMgBr | -C≡C-C₆H₅ | 1,1-Dimethoxy-3-phenylprop-2-yn-1-one | 83 |
| 5 | 4-MeC₆H₄MgBr | -pC₆H₄-CH₃ | 1-(4-Tolyl)-2,2-dimethoxyethan-1-one | 79 |
| 6 | 4-FC₆H₄MgBr | -pC₆H₄-F | 1-(4-Fluorophenyl)-2,2-dimethoxyethan-1-one | 92 |
| 7 | 3-MeOC₆H₄MgBr | -mC₆H₄-OCH₃ | 1-(3-Methoxyphenyl)-2,2-dimethoxyethan-1-one | 77 |
| 8 | BnMgCl | -CH₂C₆H₅ | 1,1-Dimethoxy-3-phenylpropan-2-one | 81 |
Note: The yields are based on the reaction with the Weinreb amide derived from this compound.
Similar to Grignard reagents, alkyllithium reagents (RLi) can also be employed for the synthesis of α-ketoacetals from the Weinreb amide of this compound. researchgate.net This method provides an alternative route to access these valuable synthetic intermediates. The reactions are also performed under anhydrous conditions in THF at low temperatures to achieve high yields and selectivity. nih.gov
Table 2: Synthesis of α-Ketoacetals using Alkyllithium Reagents and a Weinreb Amide Intermediate. researchgate.net
| Entry | Alkyllithium Reagent (RLi) | R Group | Product | Yield (%) |
| 1 | MeLi | -CH₃ | 1,1-Dimethoxypropan-2-one | 95 |
| 2 | EtLi | -CH₂CH₃ | 1,1-Dimethoxybutan-2-one | 99 |
| 3 | PhLi | -C₆H₅ | 2,2-Dimethoxyacetophenone | 92 |
Note: The yields are based on the reaction with the Weinreb amide derived from this compound.
The ester enolate of this compound, generated by treatment with a strong base like lithium diisopropylamide (LDA), can participate in both direct (1,2) and conjugate (1,4) addition reactions with α,β-unsaturated carbonyl compounds. acs.orgchemtube3d.com The regioselectivity of this addition is influenced by factors such as the reaction conditions and the specific substrate used. acs.org Generally, kinetic control favors direct addition to the carbonyl group, while thermodynamic control leads to the conjugate addition product. chemtube3d.com These reactions are crucial for forming new carbon-carbon bonds and constructing more complex molecular frameworks. acs.orgresearchgate.net
While less common, intermediates derived from this compound can potentially undergo vinylic substitution reactions. The specific conditions and reaction partners required for such transformations would depend on the activation of the vinylic substrate and the nature of the nucleophilic species generated from this compound.
Rearrangement Reactions Facilitated by this compound Intermediates
This compound can serve as a precursor to intermediates that undergo rearrangement reactions, such as the Wagner-Meerwein rearrangement. wikipedia.org These rearrangements typically involve the migration of an alkyl or aryl group to an adjacent carbocation, leading to a more stable carbocationic intermediate. wikipedia.org For instance, in the synthesis of certain complex molecules, a carbocation generated from a derivative of this compound could trigger a skeletal reorganization to furnish the desired carbon framework.
Acid-Catalyzed Hydrolysis of this compound Derivatives
The acetal group in this compound and its derivatives can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde or ketone functionality. researchgate.netlibretexts.org This deprotection step is a fundamental transformation in organic synthesis, allowing for the unmasking of a reactive carbonyl group at a desired stage of a synthetic sequence. The hydrolysis is typically carried out by heating the derivative in the presence of an aqueous acid catalyst. libretexts.org The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water. researchgate.net
Applications of Methyl Dimethoxyacetate in Complex Molecule Synthesis
Synthesis of Heterocyclic Compounds Utilizing Methyl Dimethoxyacetate
The reactivity of this compound makes it a valuable precursor in the construction of various heterocyclic ring systems. Its ability to act as a carbonyl anion equivalent or to be transformed into other reactive intermediates facilitates its use in cycloaddition and condensation reactions. researchgate.net
Preparation of Tetroxaspiro Compounds from this compound
This compound is instrumental in the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes. sigmaaldrich.com These spirocyclic compounds are formed through the reaction of this compound with 1,3-diols. The reaction proceeds via a double acetalization process, where the two hydroxyl groups of the diol react with the carbonyl group (or its synthetic equivalent) derived from this compound. This reaction highlights the utility of this compound in constructing complex spirocyclic systems.
The general reaction involves the acid-catalyzed reaction of this compound with a suitable 1,3-diol. The dimethoxy acetal (B89532) of this compound provides a protected form of a glyoxylate (B1226380) ester, which, under acidic conditions, can react with diols to form the stable tetroxaspiro ring system.
Table 1: Synthesis of Tetroxaspiro Compounds
| Reactant 1 | Reactant 2 | Product | Reference |
|---|
Synthesis of Tetrahydroisoxazoloindazoles
The synthesis of novel tetrahydroisoxazoloindazoles has been achieved using a strategy that employs an intramolecular [3+2] nitrile oxide cycloaddition (INOC) reaction as the key step. researchgate.net In this synthetic route, substituted 1,3-diketones are used as starting materials, which can be derived from precursors like this compound. The diketone is converted into an unsaturated nitrile oxide, which then undergoes an intramolecular cycloaddition to form the fused isoxazoline (B3343090) and indazole ring system of the target molecule. researchgate.netresearchgate.net This method provides a powerful approach for controlling both the regiochemistry and stereochemistry of the resulting heterocyclic product. researchgate.net The versatility of the INOC reaction allows for the construction of complex polycyclic systems from relatively simple starting materials. nih.gov
Formation of β-Lactams via [2+2] Cycloaddition using this compound
This compound serves as a precursor in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The formation of the β-lactam ring can be achieved through a [2+2] cycloaddition reaction, specifically the Staudinger synthesis, between a ketene (B1206846) and an imine. wikipedia.orgorganic-chemistry.org
In one approach, the lithium enolate of this compound can be reacted with an α-amido sulfone. This reaction, conducted in the presence of lithium diisopropylamide (LDA) at low temperatures, generates an aldol-type product in excellent yield. researchgate.net This intermediate can then be further manipulated to form the desired β-lactam structure. The reaction of the enolate of this compound with imines, particularly α-imino esters, is a key step in forming substituted β-lactams. researchgate.net The stereochemical outcome of the cycloaddition, leading to either cis or trans β-lactams, can be influenced by the reaction conditions and the substituents on both the ketene and imine partners. organic-chemistry.org
The Staudinger reaction provides a convergent and versatile method for β-lactam synthesis, and the use of precursors derived from this compound allows for the introduction of specific functionalities into the final product. nih.govnih.gov
Role of this compound in Natural Product Synthesis
The strategic application of this compound extends to the total synthesis of complex natural products, where it can serve as a key starting material for the construction of intricate carbon skeletons.
Preparation of Prostaglandin (B15479496) Derivatives from this compound
This compound is a valuable starting material in the synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. core.ac.uk For instance, it is a key component in the synthesis of prostaglandin D2 (PGD2) methyl ester. researchgate.net
A common strategy involves a five-step synthesis to create a dithiane-substituted enone from this compound and 7-iodoheptanoic acid. researchgate.netresearchgate.netelectronicsandbooks.com The anion of this compound can be alkylated, and this methodology has been successfully applied in the synthesis of PGD2 derivatives. core.ac.uk The acetal group in this compound serves to protect the aldehyde functionality, which can be unmasked at a later stage in the synthesis. This approach allows for the controlled construction of the complex prostaglandin framework.
Table 2: Key Intermediates in Prostaglandin Synthesis from this compound
| Precursor | Reagent | Intermediate | Application | Reference |
|---|---|---|---|---|
| This compound | 7-iodoheptanoic acid | Dithiane substituted enone | Synthesis of PGD2 methyl ester | researchgate.netresearchgate.netelectronicsandbooks.com |
Biosynthetic Pathways and Racemization Mechanisms in Natural Products Involving this compound Derivatives
Recent research has shed light on fascinating stereodivergent biosynthetic pathways where derivatives of this compound are implicated. A notable example is the biosynthesis of (R)-fragin and the racemic signaling molecule valdiazen in Burkholderia cenocepacia H111. nih.govresearchgate.net Both of these natural products originate from the same biosynthetic gene cluster, and their synthesis involves a key heterocyclic intermediate, a dihydrosydnone N-oxide. nih.govresearchgate.net
The synthesis of this crucial intermediate has been chemically replicated, starting from this compound. nih.gov The process involves the transformation of this compound into a Weinreb amide, which is then converted through several steps including reaction with hydroxylamine, reduction, and nitrosation to yield the dihydrosydnone N-oxide intermediate. nih.gov
This dihydrosydnone N-oxide stands at a critical juncture in the biosynthetic pathway. researchgate.net Its subsequent transformation leads to both the enantiomerically pure (R)-fragin and the racemic valdiazen. researchgate.net The formation of a racemic product from a chiral biological environment is of significant interest. The investigation into this pathway revealed that the racemization is not mediated by specific racemase or epimerase enzymes. Instead, the stereochemical scrambling is attributed to a non-enzymatic keto-enol tautomerization mechanism. researchgate.net This process, along with enzyme-mediated dynamic kinetic resolution, is fundamental to the stereodivergent production of these distinct metabolites from a single gene cluster. researchgate.net
This compound in the Synthesis of Chiral Compounds
The acetal group in this compound makes it a valuable precursor for generating chiral molecules, as it can be transformed into various functional groups under controlled stereochemical environments.
Preparation of Chiral Cyanohydrins and α-Hydroxy Acetals
α-Ketoacetals, which are readily synthesized from this compound, are key intermediates in the preparation of several classes of chiral compounds, including chiral cyanohydrins and α-hydroxy acetals. clockss.org The protected aldehyde functionality of the α-ketoacetal allows for selective reactions at the keto group. For instance, the addition of cyanide to the ketone can generate chiral cyanohydrins, while stereoselective reduction of the keto group leads to the formation of chiral α-hydroxy acetals. clockss.org These products are valuable building blocks for more complex chiral molecules.
Enantioselective Processes Using this compound Derivatives
Derivatives of this compound are employed in various enantioselective and diastereoselective reactions. In one total synthesis, a derivative of this compound was used to create a dithiane-substituted enone. researchgate.net The subsequent cuprate (B13416276) addition of a side-chain to this enone proceeded with asymmetric induction, yielding a diastereomeric preference for the desired product. researchgate.net
Another example involves the synthesis of enantiomers of 2-hydroxy-2-phosphonoacetic acid methyl ester. beilstein-journals.org This process utilized methyl glyoxylate, prepared from this compound. beilstein-journals.org A key step was a Pudovik reaction between the methyl glyoxylate and a chiral cyclic phosphite, which resulted in a pair of diastereomeric α-hydroxyphosphonates that could be separated. beilstein-journals.org Furthermore, the total synthesis of the natural product (−)-bipolarolide D was accomplished starting from a commercially available material, with an alternative approach commencing from this compound. acs.org This synthesis featured a diastereoselective Pauson–Khand reaction as a key step to control the stereochemistry. acs.org
This compound as an Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound's utility as a versatile intermediate extends to the industrial synthesis of important pharmaceutical and agrochemical compounds. researchgate.netresearchgate.net
In the realm of agrochemicals, it serves as a key starting material for the synthesis of the graminicide Propaquizafop. researchgate.net A synthetic route involves the acylation of 4-chloro-2-nitroaniline (B28928) with this compound to form an intermediate dimethoxyacetanilide. researchgate.net This intermediate is then subjected to catalytic hydrogenation, which reduces the nitro group. Subsequent hydrolysis of the acetal group under acidic conditions leads to spontaneous cyclization, yielding the 6-chloro-2(1H)-quinoxalinone core, a crucial precursor to Propaquizafop. researchgate.net
In pharmaceutical synthesis, derivatives of this compound are used to produce α-ketoacetals, which are, in turn, key intermediates for drugs like (±)-salbutamol. clockss.orgresearchgate.net The synthesis proceeds via a Weinreb amide derived from α,α-dimethoxyacetic acid, which is then reacted with an appropriate organometallic reagent to form a specific α-ketoacetal. clockss.orgresearchgate.net This ketoacetal contains the necessary carbon skeleton and functional groups that are elaborated in subsequent steps to complete the synthesis of the final active pharmaceutical ingredient. clockss.org
Synthesis of α-Ketoacetals from this compound
A highly efficient and general method for the preparation of a wide variety of α-ketoacetals utilizes this compound as the starting material. clockss.orgresearchgate.netresearchgate.net A common strategy involves the conversion of this compound or the corresponding α,α-dimethoxyacetic acid into a Weinreb amide, specifically N-methoxy-N-methyl-2,2-dimethoxyacetamide. clockss.orgresearchgate.net
This Weinreb amide intermediate is particularly effective because it reacts with organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), to produce α-ketoacetals in high yields without the common side reaction of over-addition to form tertiary alcohols. clockss.orgresearchgate.net The reaction is typically performed at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (B95107) (THF). clockss.org This method's robustness allows for the synthesis of a diverse range of α-ketoacetals by simply varying the organometallic nucleophile used.
Table 1: Synthesis of Various α-Ketoacetals from N-methoxy-N-methyl-2,2-dimethoxyacetamide
| Entry | Nucleophile (Reagent) | Product (α-Ketoacetal) | Yield (%) |
| 1 | n-PrMgBr | 1,1-Dimethoxypentan-2-one | 97 |
| 2 | CH₃CCMgBr | 1,1-Dimethoxybut-3-yn-2-one | 78 |
| 3 | 4-Me-C₆H₄MgBr | 1,1-Dimethoxy-2-(4-methylphenyl)-ethan-2-one | 79 |
Data sourced from Molecules 2012, 17(12), 13863-13876. clockss.org
Derivatization of α-Ketoacetals via this compound
The α-ketoacetals synthesized from this compound are themselves versatile intermediates that can be further derivatized to create a range of valuable compounds. clockss.org The presence of both a ketone and a protected aldehyde (as an acetal) allows for selective transformations.
For example, the α-ketoacetal 1,1-dimethoxyacetophenone can be readily converted into 1,2-aminoalcohols. clockss.org The synthesis begins with the selective reduction of the keto group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary alcohol. clockss.org This alcohol can then be hydrolyzed to the α-hydroxyaldehyde, which exists as a cyclic dimer. Without isolation, this intermediate is treated with a primary amine to form an imine, which is subsequently reduced in situ with NaBH₄ to afford the final 1,2-aminoalcohol product in high yields (82–93%). clockss.org This demonstrates the synthetic utility of the ketoacetal functional group arrangement derived from this compound.
Preparation of 1,2-Aminoalcohols from α-Ketoacetals Derived from this compound
The process commences with the transformation of commercially available methyl α,α-dimethoxyacetate into its corresponding Weinreb amide. nih.govresearchgate.net This is achieved through transesterification with the N-magnesium chloride salt of N,O-dimethylhydroxylamine. nih.gov Alternatively, the Weinreb amide can be prepared more efficiently from α,α-dimethoxyacetic acid. nih.govresearchgate.net This Weinreb amide serves as a key reagent for the synthesis of a wide array of α-ketoacetals by reacting it with various nucleophiles, such as Grignard reagents and organolithium compounds. nih.govresearchgate.netnih.gov This method is highly effective, producing α-ketoacetals in yields ranging from 70% to 99%. nih.govresearchgate.netnih.gov
The table below summarizes the results of adding different nucleophiles to the Weinreb amide derived from this compound to form various α-ketoacetals.
Table 1: Synthesis of α-Ketoacetals from Weinreb Amide 2a
| Entry | Nucleophile | Product | Yield (%) |
| 1 | PhMgBr | α,α-Dimethoxyacetophenone | 99 |
| 2 | 4-MeO-PhMgBr | 1-(4-Methoxyphenyl)-2,2-dimethoxyethan-1-one | 98 |
| 3 | 4-F-PhMgBr | 1-(4-Fluorophenyl)-2,2-dimethoxyethan-1-one | 99 |
| 4 | PhLi | α,α-Dimethoxyacetophenone | 99 |
| 5 | MeMgBr | 1,1-Dimethoxypropan-2-one | 70 |
| 6 | MeLi | 1,1-Dimethoxypropan-2-one | 75 |
| 7 | CH3CCMgBr | 1,1-Dimethoxypent-3-yn-2-one | 78 |
| 8 | PhCCMgBr | 1,1-Dimethoxy-4-phenylbut-3-yn-2-one | 83 |
Data sourced from Molecules 2012, 17(12), 13864-13878. nih.gov
The synthetic utility of these α-ketoacetals is demonstrated through their conversion into 1,2-aminoalcohols. In a representative procedure, an α-ketoacetal such as α,α-dimethoxyacetophenone is first reduced to the corresponding secondary carbinol in quantitative yield using a reducing agent like sodium borohydride. nih.gov This alcohol is then hydrolyzed, leading to the formation of the cyclic dimer of the resulting α-hydroxyaldehyde. nih.gov
This intermediate α-hydroxyaldehyde is used directly in the next step without isolation. It is treated with a primary amine, which forms an imine intermediate. This imine is subsequently reduced in situ with sodium borohydride to furnish the final 1,2-aminoalcohol. nih.gov This two-step sequence from the α-hydroxyaldehyde dimer is highly efficient, affording the desired products in high yields. nih.gov
The table below details the synthesis of several 1,2-aminoalcohols from the α-hydroxyaldehyde derived from α,α-dimethoxyacetophenone, showcasing the versatility of the method with different primary amines.
Table 2: Synthesis of 1,2-Aminoalcohols via Reductive Amination
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 2-(Benzylamino)-1-phenylethan-1-ol | 93 |
| 2 | 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)-1-phenylethan-1-ol | 85 |
| 3 | Furfurylamine | 2-((Furan-2-ylmethyl)amino)-1-phenylethan-1-ol | 82 |
| 4 | tert-Butylamine | 2-(tert-Butylamino)-1-phenylethan-1-ol | 91 |
Data sourced from Molecules 2012, 17(12), 13864-13878. nih.gov
This synthetic protocol has been successfully applied to the total synthesis of (±)-salbutamol, a β2-adrenergic receptor agonist, highlighting its practical value in preparing medicinally relevant compounds. nih.govresearchgate.netnih.govresearchgate.net
Computational and Theoretical Studies of Methyl Dimethoxyacetate
Quantum Chemical Calculations on Methyl Dimethoxyacetate Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound. These calculations provide insights into how the molecule behaves in chemical reactions.
Density Functional Theory (DFT) Studies on Reaction Pathways of this compound
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. unimib.itnih.gov It has been applied to study various aspects of chemical reactions, including the elucidation of reaction mechanisms by identifying reactants, intermediates, transition states, and products along reaction pathways. unimib.itnih.gov DFT calculations have been employed in the study of diverse chemical systems, from transition metal carbides and nitrides as electrocatalysts to the mechanisms of cycloaddition reactions. unimib.itrsc.org
In the context of reactions involving this compound, DFT studies can provide valuable information. For instance, in the N-heterocyclic carbene (NHC)-catalyzed dimerization of methyl methacrylate, DFT calculations at the M05-2X/6-31G(d,p) level of theory were used to investigate four possible reaction channels. rsc.org Such studies can help determine the most energetically favorable pathways and explain experimentally observed product distributions. rsc.org While direct DFT studies specifically focused on the reaction pathways of this compound are not extensively detailed in the provided results, the application of DFT to similar ester-containing molecules suggests its utility in understanding the reactivity of this compound. For example, DFT has been used to study the stability and reactivity of Diels-Alder adducts like methyl 2-methoxycyclohex-3-ene-1-carboxylate through analysis of its molecular structure, potential energy surface, and frontier molecular orbitals. researchgate.net
Computational Parameters for Kinetic Data of Reactions Involving this compound
Computational studies can provide key parameters for understanding the kinetics of reactions. For the development of force fields like GLYCAM06, which can be used to model carbohydrates and related molecules, quantum mechanical calculations are essential. nih.gov The selection of the level of theory and basis set is crucial for obtaining accurate results. For instance, the B3LYP/6-31++G(2d,2p)//HF/6-31G* level of theory was chosen for GLYCAM06 to ensure consistency with existing protein parameters and to minimize basis set superposition error. nih.gov This level of theory has been shown to perform well for carbohydrates and similar molecules. nih.gov
Rotational energy curves, which are important for understanding conformational changes, are generated by systematically varying torsion angles and optimizing the remaining geometry. nih.gov Single point energies are then computed at a higher level of theory to refine the energy landscape. nih.gov These computational approaches allow for the determination of barrier heights and the identification of low-energy conformers, which are critical for understanding reaction kinetics. nih.gov
Table 1: Example of Computational Parameters Used in Force Field Development
| Parameter | Value/Method | Source |
| Reference Level of Theory | B3LYP/6-31++G(2d,2p)//HF/6-31G | nih.gov |
| Geometry Optimization | HF/6-31G | nih.gov |
| Rotational Energy Curve Increment | 30° | nih.gov |
| Single Point Energy Calculation | B3LYP/6-31++G(2d,2p) | nih.gov |
This table presents example parameters used in the development of the GLYCAM06 force field, which can be applied to molecules with structural similarities to this compound.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of systems containing this compound. For example, MD simulations have been used to guide the engineering of enzymes to control their chemoselectivity in reactions involving complex molecules. nih.gov By revealing regions of a protein with increased conformational flexibility, MD simulations can identify key areas for mutation to alter reaction outcomes. nih.gov
In the context of this compound, MD simulations could be employed to study its behavior in solution, its interactions with other molecules, and its conformational preferences. For instance, simulations of methanol (B129727) and dimethylsulfoxide (DMSO) mixtures have provided detailed information on local structures, hydrogen-bond distributions, and dynamical properties. nih.gov Similar studies could be performed for mixtures containing this compound to understand its solvation and association properties. While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, the techniques are broadly applicable and would be a valuable tool for investigating its behavior at the molecular level. nih.govnih.gov
Mechanistic Investigations of this compound Transformations
Understanding the detailed step-by-step process of a chemical reaction, or its mechanism, is crucial for controlling and optimizing chemical transformations. Computational methods play a significant role in these mechanistic investigations.
Transition State Analysis in this compound Reactions
Transition state analysis is a key component of mechanistic studies, as the transition state represents the highest energy point along a reaction coordinate and determines the reaction rate. Computational chemistry can be used to locate and characterize transition state structures. For example, in the acid-catalyzed hydrolysis of tetramethoxyethene to this compound, the reaction is proposed to proceed via a rate-determining proton transfer, and the transition state would involve a partial double bond. cdnsciencepub.com
In the context of aldol-type additions, open transition states are often invoked to explain the observed stereochemistry. clockss.org Computational studies can model these transition states to understand the factors that control diastereoselectivity. Similarly, in the dimerization of chromium Fischer carbene complexes, computational data can be compared with experimental results to elucidate the reaction pathways and the role of different metal catalysts. researchgate.net Although specific transition state analyses for reactions of this compound are not extensively covered in the provided results, the principles of transition state theory and the application of computational methods are well-established for analogous systems. cdnsciencepub.comclockss.orgresearchgate.net
Elucidation of Stereochemical Outcomes in this compound-Mediated Reactions
Many chemical reactions can produce multiple stereoisomers, and understanding and controlling the stereochemical outcome is a major focus of organic synthesis. Computational studies can be invaluable in elucidating the factors that govern stereoselectivity. For instance, in the conjugate addition of an organocuprate reagent to a cyclopentenone, a diastereomeric preference was observed, and while molecular models were examined, the detailed structure of the cuprate (B13416276) reagent in solution made definitive predictions challenging. core.ac.uk
In the context of alkoxycyclopropanation, the stereochemical outcome is often rationalized by considering steric effects in the transition state. ucl.ac.uk The difficulty in predicting the stereochemical outcome of such reactions highlights the need for detailed computational modeling. ucl.ac.uk In aldol-type reactions involving chiral imines and glycolate (B3277807) ester derivatives, the formation of multiple diastereoisomers is possible, and computational studies can help to understand the relative energies of the different transition states leading to these products. clockss.org While direct computational elucidation of stereochemical outcomes for reactions specifically mediated by this compound is not detailed, the application of these methods to similar transformations demonstrates their potential to provide significant insights. clockss.orgcore.ac.ukucl.ac.uk
Structure-Reactivity Relationships in this compound Derivatives
Computational and theoretical chemistry provide powerful tools to elucidate the intricate relationship between the molecular structure of this compound derivatives and their chemical reactivity. By modeling the electronic and steric properties of these molecules, researchers can predict how structural modifications will influence reaction outcomes, guiding the synthesis of novel compounds with desired characteristics. The reactivity of this compound is primarily centered around its two key functional groups: the ester and the acetal (B89532). Theoretical studies on analogous, simpler molecules provide a framework for understanding the behavior of more complex derivatives.
The reactivity of the ester group in this compound derivatives is significantly influenced by the electronic nature of its substituents. In reactions such as hydrolysis or transesterification, the key step often involves nucleophilic attack at the carbonyl carbon. The stability of the transition state in these reactions is paramount in determining the reaction rate. Computational models, such as those derived from Density Functional Theory (DFT), can be employed to calculate the energy barriers of these transition states. For instance, in the acid-catalyzed hydrolysis of esters, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate is often the rate-determining step. Theoretical studies on various esters have shown that electron-withdrawing groups attached to the acyl carbon can stabilize the transition state, thereby accelerating the reaction. Conversely, electron-donating groups can destabilize the transition state and slow down the reaction.
Similarly, the acetal group's reactivity, particularly in hydrolysis reactions, is a subject of extensive theoretical investigation. Acetal hydrolysis is typically acid-catalyzed and proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net The stability of this cationic intermediate is crucial for the reaction rate. Computational studies on acetal hydrolysis have demonstrated that the nature of the substituents on the acetal carbon significantly impacts the stability of the oxocarbenium ion. Electron-donating groups can stabilize the positive charge through inductive or resonance effects, thus increasing the rate of hydrolysis. On the other hand, electron-withdrawing groups destabilize the carbocation, leading to a slower reaction.
Quantitative Structure-Activity Relationship (QSAR) studies offer a statistical approach to correlate the structural features of molecules with their chemical reactivity or biological activity. farmaciajournal.comnih.govuma.pt In the context of this compound derivatives, QSAR models can be developed to predict their reactivity based on a set of calculated molecular descriptors. These descriptors can quantify various aspects of the molecular structure, such as steric bulk, electronic properties, and hydrophobicity. For example, a QSAR model for the hydrolysis rate of a series of this compound derivatives could incorporate descriptors like Hammett substituent constants (σ), which quantify the electronic effect of a substituent on a reaction center, and Taft steric parameters (Es), which account for steric hindrance.
The following interactive data tables illustrate the predicted effects of various substituents on the reactivity of this compound derivatives based on established theoretical principles of ester and acetal chemistry.
Table 1: Predicted Effect of Substituents on the Ester Group Reactivity of this compound Derivatives
| Substituent (R) on the Methyl Group (CH2-R) | Electronic Effect | Predicted Effect on Hydrolysis Rate | Supporting Principles |
| -NO2 | Electron-withdrawing | Increase | Stabilization of the tetrahedral intermediate. |
| -CN | Electron-withdrawing | Increase | Stabilization of the tetrahedral intermediate. |
| -Cl | Electron-withdrawing (inductive) | Increase | Stabilization of the tetrahedral intermediate. |
| -H | Neutral (Reference) | - | - |
| -CH3 | Electron-donating (inductive) | Decrease | Destabilization of the tetrahedral intermediate. |
| -OCH3 | Electron-donating (resonance) | Decrease | Destabilization of the tetrahedral intermediate. |
Table 2: Predicted Effect of Substituents on the Acetal Group Reactivity of this compound Derivatives
| Substituent (R') on the Acetal Carbon (C(OCH3)2-R') | Electronic Effect | Predicted Effect on Hydrolysis Rate | Supporting Principles |
| -Phenyl | Electron-donating (resonance) | Increase | Stabilization of the oxocarbenium ion intermediate. researchgate.net |
| -CH3 | Electron-donating (inductive) | Increase | Stabilization of the oxocarbenium ion intermediate. researchgate.net |
| -H | Neutral (Reference) | - | - |
| -COOCH3 | Electron-withdrawing | Decrease | Destabilization of the oxocarbenium ion intermediate. |
| -CF3 | Strongly Electron-withdrawing | Significant Decrease | Strong destabilization of the oxocarbenium ion intermediate. cdnsciencepub.com |
These tables provide a qualitative prediction based on fundamental principles of physical organic chemistry that are supported by numerous computational studies on related systems. The actual magnitude of the effect would depend on the specific reaction conditions and would require detailed quantum mechanical calculations for each derivative.
Analytical and Spectroscopic Characterization Techniques in Methyl Dimethoxyacetate Research
Advanced Spectroscopic Methods for Structural Elucidation of Methyl Dimethoxyacetate and its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's atomic composition and the bonding arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. nih.gov Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to provide detailed information about the hydrogen and carbon skeletons of the molecule. tcichemicals.com
In ¹H NMR spectroscopy, the proton signals of this compound can be observed, and their chemical shifts, splitting patterns, and integration values are used to confirm the presence of the methoxy (B1213986) and methine protons. chemicalbook.com For ¹³C NMR, characteristic peaks confirm the presence of the different carbon atoms, including the ester carbonyl carbon. nih.gov The chemical shift for the ester carbonyl group is typically found at approximately 170 ppm. Some studies may also utilize ¹⁷O NMR spectroscopy for a more in-depth analysis of the oxygen atoms within the molecule. nih.gov
Table 1: Key NMR Data for this compound
| Nucleus | Type of Atom | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methine proton (-CH) | Varies |
| ¹H | Methoxy protons (-OCH₃) | Varies |
| ¹³C | Ester Carbonyl (C=O) | ~170 |
| ¹³C | Acetal (B89532) Carbon (-CH(OCH₃)₂) | Varies |
| ¹³C | Methoxy Carbons (-OCH₃) | Varies |
Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. vwr.com This technique provides a precise measurement of the mass-to-charge ratio of ionized molecules, which for this compound corresponds to a molecular weight of 134.13 g/mol . nih.gov
MS is also employed to identify this compound as an intermediate or product in complex chemical reactions. For instance, in studies of volatile organic compound (VOC) degradation, mass spectrometry can detect the presence of this compound among various byproducts. mdpi.com The fragmentation pattern observed in the mass spectrum can further aid in the structural confirmation of the compound.
Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in this compound. nih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
The FTIR spectrum of this compound will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group. This peak is typically observed around 1740 cm⁻¹. Other significant peaks correspond to C-O stretching and C-H bending and stretching vibrations, which collectively provide a molecular fingerprint of the compound. nih.govcopernicus.orgcopernicus.org ATR-IR (Attenuated Total Reflectance-IR) is another variant of the technique used for obtaining the infrared spectrum of the neat liquid sample. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1740 |
| C-O (Ester & Ether) | Stretch | Varies |
Chromatographic Techniques in this compound Research
Chromatographic methods are essential for separating this compound from reactants, solvents, and byproducts. These techniques are crucial for both the analysis of product mixtures and the purification of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is particularly effective for analyzing the complex mixtures that can be generated during chemical processes such as catalytic lignin (B12514952) depolymerization or cellulose (B213188) conversion, where this compound may be one of many products. escholarship.orgrsc.org
In a GC-MS analysis, the volatile components of a sample are separated in the gas chromatograph before being individually introduced to the mass spectrometer for identification. escholarship.org This allows for the positive identification and quantification of this compound even in low concentrations within a complex product matrix. mdpi.comrsc.org
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. sielc.com One established method utilizes reverse-phase (RP) HPLC with a mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications that require compatibility with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com
This liquid chromatography method is robust and scalable, making it suitable for the isolation of impurities during preparative separation to obtain high-purity this compound. sielc.com Furthermore, when dealing with racemic mixtures, HPLC equipped with chiral columns can be employed to resolve the different enantiomers of this compound derivatives.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Formic Acid |
| This compound |
Chemoinformatic Tools for Functional Group Analysis of this compound
Chemoinformatic tools offer a powerful computational approach to the analysis and characterization of chemical structures, including the identification of functional groups in molecules like this compound. These tools employ algorithms and extensive databases to parse molecular representations and identify specific substructures, providing a rapid and automated alternative or complement to traditional spectroscopic analysis.
The functional group composition of a molecule is a key determinant of its chemical properties and reactivity. In this compound, the primary functional groups of interest are the ester and the acetal moieties. Chemoinformatic analysis relies on machine-readable representations of the molecule, such as the Simplified Molecular Input Line Entry System (SMILES) or the International Chemical Identifier (InChI).
Table 1: Structural Identifiers for this compound
| Identifier Type | Value | Source |
| SMILES | COC(C(=O)OC)OC | PubChem nih.gov |
| InChI | InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | PubChem nih.gov |
| InChIKey | NZTCVGHPDWAALP-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical Name | methyl 2,2-dimethoxyacetate | PubChem nih.gov |
A principal method in chemoinformatics for functional group identification is substructure searching using pattern matching algorithms. atmos-chem-phys-discuss.net A widely used language for defining these molecular patterns is SMARTS (SMILES Arbitrary Target Specification). A SMARTS pattern is a set of rules that describes a particular substructure. Chemoinformatic software packages can then screen a molecule's connection table to see if it contains the pattern.
Several open-source and commercial chemoinformatic packages are equipped to perform such analyses. These include OpenBabel, the Chemistry Development Kit (CDK), RDKit, and Indigo, among others. copernicus.org These platforms can take a structural identifier, like the SMILES string for this compound, and enumerate the functional groups present based on a predefined set of SMARTS patterns. copernicus.org For instance, a study on developing chemoinformatic tools for organic aerosol characterization utilized such patterns to identify functional groups in various compounds, including this compound (referred to as methyl dimethoxyethanoate). atmos-chem-phys-discuss.netcopernicus.org
Table 2: Functional Group Identification in this compound via SMARTS Patterns
| Functional Group | General SMARTS Pattern | Specific Substructure in this compound |
| Ester | CX3[OX2H1,OX1-,OX2R] | The methyl ester group, -C(=O)OC |
| Acetal | [#6]CX4[O-][#6] | The dimethoxy acetal group, -CH(OCH₃)₂ |
| Ether | OD2[#6] | The two methoxy groups, -OCH₃ |
In addition to pattern matching, chemoinformatic analysis is often integrated with analytical data. For example, in studies involving gas chromatography/mass spectrometry (GC-MS), chemoinformatic tools are used to process the large datasets generated. escholarship.orgmdpi.com Techniques like Positive Matrix Factorization (PMF) can group chromatographic features based on similarities in mass spectral fragmentation patterns, which correspond to shared chemical structures or functional groups. escholarship.org Furthermore, the resulting mass spectra are compared against large spectral libraries, such as those from the National Institute of Standards and Technology (NIST), using software to identify constituents based on their fragmentation patterns, which are inherently tied to their functional groups. mdpi.com
The use of chemoinformatic tools is foundational in computational chemistry for predicting physicochemical properties. Group contribution methods, for instance, rely on the accurate enumeration of functional groups to estimate properties like vapor pressure. copernicus.org Validated sets of chemoinformatic patterns are crucial for the accuracy of these models. copernicus.org
Future Perspectives and Emerging Research Areas for Methyl Dimethoxyacetate
Novel Catalytic Systems for Methyl Dimethoxyacetate Reactions
The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound. Research is moving beyond traditional base-catalyzed reactions to explore more sophisticated and efficient catalytic methods.
One area of interest is the use of phase-transfer catalysts (PTCs) to enhance reaction rates and yields in biphasic systems. dalalinstitute.com These catalysts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, facilitate the transfer of reactants between immiscible phases, enabling reactions that would otherwise be slow or inefficient. dalalinstitute.com For instance, the use of bis-piperidinium compounds as phase-transfer catalysts has been explored for various organic transformations, offering an alternative to traditional single-center PTCs. researchgate.net Hydrogen bonding phase-transfer catalysis is an emerging strategy that utilizes neutral H-bond donors to bind and transport anions like fluoride (B91410) from solid salts into an organic phase, a concept that could be adapted for reactions involving this compound. nih.gov
Organocatalysis , which uses small organic molecules to catalyze reactions, presents another promising frontier. researchgate.net While specific applications of organocatalysts with this compound are still emerging, the field offers significant potential for developing enantioselective transformations. For example, in a model system, an α-amido sulfone was used to generate an activated imine in situ, which then reacted with the enolate of this compound in an aldol (B89426) reaction. researchgate.net
Metal-based catalysts also continue to be a focus of research. For example, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst in oxa-Diels–Alder reactions where this compound acts as a reactant. thieme-connect.com In some cases, reactions involving this compound showed no product formation in the absence of the copper catalyst. thieme-connect.com The development of novel catalyst systems, including those based on non-precious metals, is a key area for future exploration. In the context of lignin (B12514952) depolymerization, copper-doped porous metal oxides have been used to catalyze the conversion of biomass into various chemicals, with this compound being one of the identified products. escholarship.org
Table 1: Examples of Novel Catalytic Systems in Reactions Involving this compound or its Analogs
| Catalyst System | Reaction Type | Substrate(s) | Key Findings/Yields | Reference |
|---|---|---|---|---|
| Triphosgene / Triethylamine | Weinreb Amide Synthesis | α,α-diethoxyacetic acid, N,O-dimethylhydroxylamine HCl | Yields of up to 88% for the corresponding Weinreb amide. | nih.gov |
| Bis-piperidinium compounds | Phase-Transfer Catalysis (general) | Various (etherification, N-alkylation) | Demonstrated as effective two-center phase-transfer catalysts. | researchgate.net |
| Copper(II) triflate (Cu(OTf)₂) | Oxa-Diels–Alder Reaction | Sultines, this compound | Essential for product formation; no reaction occurred without the catalyst. | thieme-connect.com |
| Lithium diisopropylamide (LDA) | Aldol Reaction | α-amido sulfone, this compound | Excellent yield of the aldol product. | researchgate.net |
This compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for process automation and scalability. researchgate.netnih.gov These technologies are particularly well-suited for optimizing reactions involving this compound.
The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities. researchgate.net For instance, the synthesis of 2-methylpyridines has been successfully demonstrated in a continuous flow system using a packed-bed reactor with Raney® nickel, highlighting the potential for heterogeneous catalysis in flow. mdpi.com While direct reports on the use of this compound in flow chemistry are still emerging, related transformations suggest its high potential. For example, the preparation of α-ketoacetals from Weinreb amides (which can be synthesized from this compound) and organometallic reagents could be significantly improved in a flow system, allowing for the safe handling of reactive organolithium or Grignard reagents at precisely controlled temperatures. nih.govresearchgate.net
The integration of in-line purification and analysis techniques within a flow setup can further streamline synthetic processes, enabling rapid optimization and library synthesis of this compound derivatives. researchgate.net The development of packed-bed reactors with immobilized catalysts or reagents is a key area that could greatly benefit the application of this compound in continuous manufacturing processes. mdpi.com
Bio-Inspired Transformations and Enzymatic Approaches with this compound
The use of enzymes and bio-inspired catalysts in organic synthesis is a rapidly growing field, driven by the demand for highly selective and sustainable chemical processes. nih.govnih.gov While the direct enzymatic transformation of this compound is not yet widely reported, related research points to significant future potential.
Enzymes, such as lipases and transaminases, offer unparalleled stereoselectivity, which is highly valuable in the synthesis of chiral pharmaceuticals and fine chemicals. nih.govnih.gov For example, biocatalysis has been successfully applied to the synthesis of chiral amines from ketones, a transformation that could potentially be adapted for derivatives of this compound. nih.gov One study detailed the synthesis of a carbocyclic analogue of an adenosine (B11128) receptor agonist where this compound was used in a chemical step to construct a key intermediate. nih.gov
Future research could focus on screening for or engineering enzymes that can directly recognize and transform this compound or its derivatives. This could involve, for instance, the enantioselective hydrolysis of the ester group or the stereoselective transformation of the acetal (B89532) moiety. The synthesis of functional molecules like fragin and valdiazen involves the transformation of a ketone precursor that can be synthesized from this compound via a Weinreb amide. researchgate.net This highlights the role of this compound in providing precursors for complex biosynthetic pathways.
Computational Design of this compound Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and designing new molecules with specific properties. researchgate.netuni-muenchen.de For reactions involving this compound, computational studies can provide insights into transition states, reaction energetics, and the role of catalysts.
For example, theoretical studies have been conducted on the [2+2] cycloaddition of ketenes with imines, a reaction class where derivatives of this compound could be involved. researchgate.net Such studies can elucidate the factors controlling stereoselectivity and reactivity, guiding the experimental design of more efficient synthetic routes. researchgate.net DFT calculations have also been used to investigate the mechanism of copper-catalyzed reactions and transmetalation reactions from Fischer carbene complexes, which could be relevant to metal-catalyzed transformations of this compound. researchgate.net
Future research will likely involve the use of computational screening to identify novel derivatives of this compound with tailored electronic and steric properties for specific applications. For instance, by modeling the interaction of different derivatives with an enzyme's active site or a catalyst's coordination sphere, researchers can predict which structures will exhibit the desired reactivity and selectivity, thus accelerating the discovery of new reagents and catalysts.
Exploration of this compound in Materials Science Applications
This compound serves as a valuable precursor in the synthesis of more complex molecules, some of which have applications in materials science. Its bifunctional nature, containing both an ester and a protected aldehyde group, allows for its incorporation into diverse molecular architectures.
A notable application is in the synthesis of 3,9-disubstituted 2,4,8,10-tetroxaspiro compounds. These spirocyclic systems, formed from the reaction of pentaerythritol (B129877) with aldehyde precursors derived from this compound, are rigid structures that can be building blocks for polymers or functional materials. The reaction of β-naphthol with this compound has also been reported to yield a furanone derivative, indicating its utility in creating polycyclic aromatic structures. researchgate.netresearchgate.net
Furthermore, this compound is a starting material in the total synthesis of complex natural products, such as (−)-bipolarolide D. acs.org While this is an application in organic synthesis, the complex polycyclic structures created could inspire the design of new materials with unique properties. Future research could explore the direct polymerization of this compound derivatives or their use as monomers in copolymerizations to create novel polyesters or polyacetals with specific thermal or optical properties.
Sustainable Chemistry and this compound
The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial processes. manufacturingchemist.comsigmaaldrich.com This includes the use of renewable feedstocks, the development of atom-economical reactions, and the minimization of waste. This compound is positioned to play a role in this transition.
Significant research has focused on producing platform chemicals from biomass. One promising route involves the conversion of xylose, a sugar derived from lignocellulosic biomass, into valuable chemicals. aidic.it In one such process, the reaction of xylose with glyoxylic acid followed by esterification with methanol (B129727) yields methyl glyoxylate (B1226380) and this compound. aidic.it Specifically, after esterification, the excess glyoxylic acid is converted with a selectivity of 60% to methyl glyoxylate and 40% to this compound. aidic.it Similarly, this compound has been identified as a product in the direct catalytic conversion of cellulose (B213188) and raw oakwood biomass in supercritical methanol, showcasing a pathway from raw biomass to this chemical intermediate. rsc.org
The development of processes that utilize biomass-derived this compound as a C3 building block would contribute to a more sustainable chemical industry. Furthermore, exploring the use of this compound itself as a green solvent could be another avenue for future research, given its relatively high boiling point and potential for derivatization to tune its solvent properties. cymitquimica.com
Table 2: Formation of this compound from Renewable Feedstocks
| Feedstock | Process | Key Products | Significance | Reference |
|---|---|---|---|---|
| Xylose | Reaction with glyoxylic acid, followed by esterification with methanol. | Methyl glyoxylate, this compound | Demonstrates a pathway from a C5 sugar to this compound. | aidic.it |
| Cellulose / Oakwood | Catalytic conversion in supercritical methanol over Ga-doped Zn/H-Nanozeolite Y catalysts. | Methyl lactate, Methyl 2-methoxypropionate, Methyl levulinate, this compound | Shows direct conversion of raw and processed biomass to a mixture including this compound. | rsc.org |
Q & A
Q. What are the standard laboratory synthesis protocols for methyl dimethoxyacetate, and what key reaction parameters must be controlled?
this compound is synthesized via acetalization or esterification reactions. A common method involves the Pudovik reaction, where methyl glyoxylate (prepared from this compound) reacts with dibenzyl phosphite in the presence of triethylamine at −78°C . Key parameters include:
- Temperature control : Sub-zero conditions prevent side reactions.
- Catalyst selection : Base catalysts (e.g., Et₃N) improve reaction efficiency.
- Reagent purity : Use freshly distilled methyl glyoxylate to avoid hydrolysis byproducts.
- Stoichiometry : Maintain a 1:1 molar ratio between reactants to minimize impurities.
Q. What are the recommended storage conditions and handling precautions for this compound in research settings?
- Storage : Store in sealed containers at 0–6°C to prevent degradation . Ensure containers are upright to avoid leakage .
- Handling :
- Use chemical-resistant gloves (tested to EN 374 standards) and eye protection .
- Work under fume hoods with adequate ventilation to limit inhalation exposure .
- Avoid contact with strong acids/oxidizers, which may induce hazardous reactions .
Advanced Research Questions
Q. How can researchers mitigate racemization or decomposition during synthetic applications of this compound?
Racemization risks arise in reactions involving chiral intermediates. Strategies include:
- Low-temperature conditions : Perform reactions below −20°C to stabilize stereochemistry .
- Mild deprotection : Use catalytic hydrogenation instead of strong acids/bases to remove protecting groups .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative decomposition .
- Real-time monitoring : Employ HPLC or chiral GC to track enantiomeric purity during synthesis .
Q. What analytical techniques are most effective for characterizing purity and structural integrity of this compound in complex reaction mixtures?
- GC-MS : Quantifies volatile impurities using boiling point data (e.g., 160–163°C at atmospheric pressure) .
- HPLC with chiral columns : Resolves enantiomers in racemic mixtures .
- NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at 1740 cm⁻¹) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) of this compound across literature sources?
Discrepancies often arise from measurement conditions:
- Pressure adjustments : Boiling points vary with pressure (e.g., 67°C at 18 mmHg vs. 169°C at 760 mmHg) . Use Antoine equation corrections for standardization.
- Sample purity : Impurities lower observed boiling points. Cross-validate with chromatography (e.g., ≥97% purity threshold) .
- Instrument calibration : Ensure thermometers/gauges are calibrated to NIST standards .
Q. How can reaction conditions be optimized for this compound in nucleophilic substitution reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems .
- Kinetic studies : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Methodological Notes
- Contradiction resolution : When conflicting data arise (e.g., boiling points), replicate experiments under standardized conditions and report detailed metadata (pressure, purity, instrumentation) .
- Safety protocols : Align handling practices with OSHA/REACH guidelines, including spill containment using dry sand and neutralization of contaminated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
